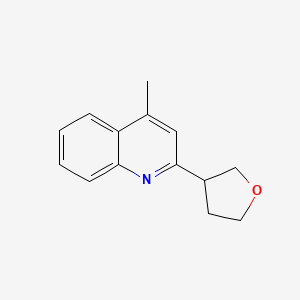

4-Methyl-2-(oxolan-3-yl)quinoline

Description

Significance of the Quinoline (B57606) Heterocyclic System in Medicinal Chemistry

The quinoline scaffold, a fused bicyclic system composed of a benzene (B151609) ring and a pyridine (B92270) ring, is considered a "privileged" structure in medicinal chemistry. wikipedia.orgresearchgate.net This designation is due to its recurring presence in a vast number of biologically active compounds, including both natural products and synthetic drugs. nih.gov The versatility of the quinoline ring allows it to interact with a wide array of biological targets, such as enzymes and receptors, leading to a broad spectrum of pharmacological activities. wikipedia.org

Historically and currently, quinoline derivatives have been central to the treatment of various diseases. Notable examples include quinine (B1679958) and chloroquine (B1663885) for malaria, ciprofloxacin (B1669076) as a broad-spectrum antibacterial agent, and camptothecin (B557342) derivatives like topotecan (B1662842) used in cancer chemotherapy. wikipedia.org The ability of the quinoline core to be functionalized at multiple positions allows for the fine-tuning of its physicochemical and pharmacokinetic properties, making it an attractive framework for the development of new therapeutic agents. researchgate.netnih.gov Its derivatives have shown a wide range of biological effects, including anti-inflammatory, antiviral, anticonvulsant, and cardiovascular activities. synarchive.com

Overview of Bioactive Compounds Containing Quinoline and Oxolane Moieties

The strategic combination of well-established pharmacophores into a single hybrid molecule is a common and effective strategy in drug design. The compound 4-Methyl-2-(oxolan-3-yl)quinoline is an exemplar of this approach, uniting the proven quinoline system with an oxolane ring.

The quinoline moiety , as discussed, is a cornerstone of many successful drugs. jk-sci.com Its derivatives are known to exhibit a wide range of bioactivities, and substitutions at the 2- and 4-positions are particularly common in pharmacologically active molecules. nih.gov For instance, 2-substituted quinolines have been extensively investigated for their anticancer properties. nih.gov The presence of a methyl group at the 4-position, as seen in compounds like 4-methyl-2-phenylquinoline (B1606933), has also been associated with potent biological effects, including antifungal activity.

The oxolane ring , also known as tetrahydrofuran (B95107) (THF), is another structural motif frequently found in natural products and synthetic molecules with significant biological relevance. researchgate.netnih.gov This saturated five-membered cyclic ether is valued in medicinal chemistry for its ability to improve the physicochemical properties of a molecule, such as solubility. nih.gov The THF ring is present in a variety of natural products, including acetogenins (B1209576) and polyketides, some of which exhibit potent cytotoxic activities. nih.govwikipedia.org Its incorporation into drug candidates can influence conformation and binding to biological targets. researchgate.net For example, the THF ring is a key structural component of the commercial anticancer drug Eribulin (Halaven). wikipedia.org

The conceptual linkage of a 4-methylquinoline (B147181) scaffold with an oxolane ring at the 2-position, therefore, represents a logical step in the exploration of new chemical space for drug discovery.

Rationale and Research Focus on this compound

While extensive empirical data on this compound is not available in public literature, a strong rationale for its synthesis and biological evaluation can be constructed. The research focus on this molecule would be to investigate whether the combination of the quinoline and oxolane moieties results in a novel compound with unique and potentially advantageous pharmacological properties.

The primary rationale is based on the principle of molecular hybridization. By attaching the polar, flexible oxolane ring to the rigid, aromatic quinoline core, it is hypothesized that the resulting molecule could exhibit a unique biological activity profile. The oxolane group could serve to improve aqueous solubility and modulate the pharmacokinetic profile compared to more lipophilic substituents often found at the 2-position of the quinoline ring.

A hypothetical research program would likely begin with the chemical synthesis of the target compound. Established methods for quinoline synthesis, such as the Friedländer, Combes, or Doebner-von Miller reactions, could potentially be adapted for this purpose. wikipedia.orgwikipedia.orgwikipedia.orgdrugfuture.com For instance, a Friedländer synthesis might involve the condensation of a 2-aminobenzaldehyde (B1207257) derivative with a ketone containing an oxolane ring. jk-sci.comwikipedia.org

Once synthesized and purified, the compound would be characterized using standard analytical techniques. Subsequent research would focus on screening for a range of biological activities, guided by the known properties of quinoline and oxolane-containing compounds.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Chemical Formula | C₁₄H₁₅NO |

| Molecular Weight | 213.28 g/mol |

| LogP (Octanol-Water Partition Coefficient) | 2.5 - 3.5 |

| Topological Polar Surface Area (TPSA) | 22.1 Ų |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bonds | 1 |

Note: These values are estimations based on computational models and have not been experimentally verified.

Historical Context of Quinoline Derivative Studies

The study of quinoline derivatives dates back to the 19th century. Quinoline itself was first extracted from coal tar in 1834 by Friedlieb Ferdinand Runge. iipseries.org A significant milestone in its history was the isolation of the alkaloid quinine from the bark of the Cinchona tree, which became the first effective treatment for malaria and propelled quinoline into the forefront of medicinal chemistry. quimicaorganica.org

The late 19th century saw the development of several key synthetic methods for creating the quinoline core, many of which are still in use today. These include the Skraup synthesis (1880), the Friedländer synthesis (1882), the Doebner-von Miller reaction (1881-1883), and the Combes synthesis (1888). wikipedia.orgwikipedia.orgwikipedia.orgorganicreactions.org These foundational reactions opened the door for chemists to create a vast library of substituted quinolines for systematic investigation.

Throughout the 20th century and into the 21st, research has continued to uncover the immense therapeutic potential of this scaffold, leading to the development of drugs for a wide range of diseases. researchgate.net The ongoing exploration of novel quinoline derivatives, such as the hypothetical this compound, is a direct continuation of this long and fruitful history of chemical and medical research.

Structure

2D Structure

3D Structure

Properties

CAS No. |

87991-97-7 |

|---|---|

Molecular Formula |

C14H15NO |

Molecular Weight |

213.27 g/mol |

IUPAC Name |

4-methyl-2-(oxolan-3-yl)quinoline |

InChI |

InChI=1S/C14H15NO/c1-10-8-14(11-6-7-16-9-11)15-13-5-3-2-4-12(10)13/h2-5,8,11H,6-7,9H2,1H3 |

InChI Key |

YXDKQSHXCUBKQN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC2=CC=CC=C12)C3CCOC3 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Methyl 2 Oxolan 3 Yl Quinoline and Its Analogs

Strategies for the Construction of the Quinoline (B57606) Ring System

The quinoline scaffold is a prominent heterocycle in natural products and pharmaceutical agents, leading to the development of numerous synthetic routes over the past century. acs.org These methods range from century-old named reactions to modern catalytic systems, each offering distinct advantages in terms of substrate scope, efficiency, and reaction conditions.

Classical methods for quinoline synthesis typically involve the acid-catalyzed condensation and cyclization of aniline derivatives with carbonyl compounds. acs.org These reactions remain valuable for their simplicity and the accessibility of starting materials.

Doebner-von Miller Reaction: This reaction is a variation of the Skraup synthesis and is highly effective for producing substituted quinolines. nih.gov It involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of a strong acid and an oxidizing agent. nih.govwikipedia.org For the synthesis of a 4-methyl-2-substituted quinoline, an aniline could be reacted with an α,β-unsaturated ketone. The reaction is known to be exothermic and can suffer from harsh conditions and the use of hazardous acids. nih.govnih.gov A key challenge can be regioselectivity when using substituted anilines. nih.gov

Combes Synthesis: The Combes synthesis produces 2,4-disubstituted quinolines through the acid-catalyzed condensation of an aniline with a β-diketone. nih.goviipseries.orgwikipedia.org The reaction proceeds through an enamine intermediate, which undergoes cyclodehydration to form the quinoline ring. nih.govwikipedia.org Optimization of the Combes synthesis has been achieved by replacing the commonly used concentrated sulfuric acid with a mixture of polyphosphoric acid (PPA) and an alcohol, which forms a more effective polyphosphoric ester (PPE) catalyst. wikipedia.org

| Reaction Name | Key Reactants | Typical Catalyst/Conditions | Key Features |

|---|---|---|---|

| Doebner-von Miller | Aniline + α,β-Unsaturated Carbonyl | Strong acid (e.g., HCl, H₂SO₄), Oxidant | Forms 2,4-disubstituted quinolines; can be violently exothermic. nih.govwikipedia.orgiipseries.org |

| Combes | Aniline + β-Diketone | Strong acid (e.g., H₂SO₄, PPA) | Direct route to 2,4-disubstituted quinolines. iipseries.orgwikipedia.org |

| Friedländer | 2-Aminoaryl Aldehyde/Ketone + Carbonyl with α-methylene | Acid or Base catalysis | Convergent synthesis; regioselectivity can be an issue with unsymmetrical ketones. nih.govnih.gov |

Recent advancements in synthetic organic chemistry have introduced more efficient, selective, and environmentally benign methods for constructing the quinoline core. These include the use of microwave irradiation, transition-metal catalysis, and oxidative annulation strategies.

Microwave-assisted organic synthesis (MAOS) has become a powerful tool in chemical synthesis, offering advantages such as dramatically reduced reaction times, improved yields, and enhanced purity of final products. nih.govacs.orgeurekaselect.com This technique utilizes microwave irradiation to rapidly and uniformly heat reaction mixtures, often leading to accelerated reaction rates compared to conventional heating. eurekaselect.comresearchgate.net Many classical quinoline syntheses have been adapted to MAOS protocols, often under solvent-free conditions, which aligns with the principles of green chemistry. researchgate.netderpharmachemica.com For example, the Doebner-von Miller reaction has been successfully performed using microwave irradiation, significantly shortening the reaction time from hours to minutes. nih.govderpharmachemica.com

| Reaction Type | Conventional Method | MAOS Method | Reference |

|---|---|---|---|

| Skraup Synthesis (7-amino-8-methylquinoline) | Not specified time, 30% yield | 10 min, 30% yield | nih.gov |

| Doebner-von Miller (General) | Several hours | 2-3 minutes | derpharmachemica.com |

| Three-component reactions | Hours to days | 8-20 minutes | acs.org |

Transition-metal catalysis provides a versatile platform for quinoline synthesis, enabling the formation of C-C and C-N bonds under mild conditions with high functional group tolerance. ias.ac.inresearchgate.net Catalysts based on palladium, copper, nickel, iron, and ruthenium have been extensively employed. ias.ac.inresearchgate.netnih.gov

Palladium (Pd)-Catalyzed Reactions: Palladium catalysts are used in various strategies, including domino reactions where benzimidoyl chlorides react with 1,6-enynes via Sonogashira coupling to yield quinoline motifs. ias.ac.in

Copper (Cu)-Catalyzed Reactions: Copper is an inexpensive and abundant metal that effectively catalyzes quinoline synthesis. nih.gov Methods include the reaction of anilines and aldehydes where molecular oxygen serves as the oxidant, making the process economical. ias.ac.in Copper catalysts are also used in one-pot preparations of 2,4-disubstituted quinolines. ias.ac.in

Iron (Fe)-Catalyzed Reactions: Iron is an environmentally benign and cheap metal used for oxidative coupling routes. For instance, N-alkyl anilines can react with alkynes or alkenes in the presence of an iron catalyst and an oxidant under mild conditions to afford substituted quinolines. ias.ac.in

Nickel (Ni)-Catalyzed Reactions: Nickel catalysts have been used for the cyclization of 2-iodoanilines with alkynyl aryl ketones to produce 2,4-disubstituted quinolines in good yields. organic-chemistry.org

Oxidative annulation has emerged as a powerful and atom-economical strategy for synthesizing quinolines, often proceeding through transition-metal-catalyzed C–H bond activation. mdpi.comscilit.com This approach avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences. mdpi.com

Key strategies in this area include:

Rhodium (Rh)-catalyzed C–H activation: This method can be used for the synthesis of quinoline carboxylates. mdpi.com

Copper (Cu)-mediated C–H activation: Copper acetate (B1210297) can catalyze one-pot reactions between saturated ketones and anthranils to generate 3-substituted quinoline derivatives. mdpi.com

Palladium (Pd)-catalyzed aerobic oxidation: An efficient approach involves the palladium-catalyzed aerobic oxidative annulation of readily available allylbenzenes with anilines to afford functionalized 2-substituted quinolines. nih.gov This process demonstrates high functional-group tolerance and proceeds via the oxidation of an allylic C-H bond to form C-C and C-N bonds in one pot. nih.gov

Modern Synthetic Approaches for Quinoline Synthesis

Synthetic Routes for the Incorporation of the Oxolan-3-yl Moiety

Attaching the saturated oxolan-3-yl heterocycle to the C2 position of the 4-methylquinoline (B147181) core can be accomplished through two main strategies: (A) building the quinoline ring using a precursor already containing the oxolane moiety, or (B) introducing the moiety onto a pre-formed 4-methylquinoline ring.

Strategy A: Annulation with an Oxolane-Containing Precursor

This approach involves using one of the previously described quinoline syntheses with a starting material that already bears the oxolan-3-yl group. For example, a Friedländer synthesis could be envisioned between 2-aminoacetophenone and 1-(oxolan-3-yl)ethan-1-one. This would directly assemble the desired 4-methyl-2-(oxolan-3-yl)quinoline skeleton. The viability of this route depends on the accessibility and stability of the oxolane-containing carbonyl compound.

Strategy B: Post-Cyclization Functionalization of the Quinoline Ring

This is often a more flexible approach. The synthesis begins by forming a 4-methylquinoline ring with a reactive handle at the C2 position, most commonly a halogen.

Preparation of 2-Chloro-4-methylquinoline (B123181): A common and versatile intermediate is 2-chloro-4-methylquinoline. This can be synthesized from 4-methylquinolin-2(1H)-one, which is accessible through methods like the Conrad-Limpach synthesis. Treatment of the quinolinone with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) effectively yields the 2-chloro derivative.

Cross-Coupling Reactions: The 2-chloro-4-methylquinoline can then undergo transition-metal-catalyzed cross-coupling reactions with a suitable organometallic reagent derived from oxolane.

Suzuki Coupling: Reaction with oxolan-3-ylboronic acid or its corresponding ester in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base would form the target C-C bond.

Stille Coupling: Coupling with an organostannane like (oxolan-3-yl)tributylstannane, again using a palladium catalyst, is another viable option.

Grignard Coupling: Iron-catalyzed cross-coupling of the 2-chloroquinoline with an oxolane-3-yl Grignard reagent (3-(bromomagnesio)oxolane) represents a cost-effective alternative. organic-chemistry.org

While direct literature precedent for the synthesis of this compound is scarce, the individual synthetic steps—construction of 2,4-disubstituted quinolines and the functionalization of the C2 position—are well-established in organic chemistry, making the proposed routes highly plausible.

Diastereoselective and Stereoselective Synthesis of Oxolane Derivatives

The stereochemistry of the oxolane ring is a critical aspect that can influence the biological activity of the final compound. Therefore, diastereoselective and stereoselective methods for the synthesis of 3-substituted oxolane precursors are of paramount importance. Various strategies have been developed for the stereocontrolled synthesis of substituted tetrahydrofurans.

One common approach involves the intramolecular cyclization of acyclic precursors . For instance, the acid-catalyzed cyclization of pentenols can yield tetrahydrofuran (B95107) rings. The stereochemical outcome of such reactions can often be controlled by the stereochemistry of the starting material or through the use of chiral catalysts. Radical cyclizations have also been employed, where the diastereoselectivity can be influenced by the addition of Lewis acids nih.gov.

Another powerful method is the ring contraction of larger heterocyclic systems . For example, Lewis acid-mediated ring contraction of 4,5-dihydro-1,3-dioxepins has been shown to produce 2,3,4-trisubstituted tetrahydrofurans with high diastereoselectivity ijpsjournal.com. The choice of Lewis acid can dictate which diastereomer is formed preferentially ijpsjournal.com.

Furthermore, [4+3] annulation reactions between enol ethers and in situ generated oxonium ions can provide access to bicyclic tetrahydrofuran systems, which can then be further manipulated ijpsjournal.com. The inherent stereochemistry of the reactants often directs the stereochemical course of these cycloadditions.

A summary of representative methods for the stereoselective synthesis of tetrahydrofuran derivatives is presented in Table 1.

| Starting Material | Reagent/Catalyst | Product | Diastereomeric Ratio (d.r.) | Reference |

| Substituted 1,3-dioxolan-4-one | Dimethyltitanocene, then triisobutylaluminum | Disubstituted tetrahydrofuran | Modest | ijpsjournal.com |

| 4,5-dihydro-1,3-dioxepin | (iPrO)2TiCl2 | 2,3,4-trisubstituted tetrahydrofuran | 30:1 | ijpsjournal.com |

| 4,5-dihydro-1,3-dioxepin | TBSOTf | 2,3,4-trisubstituted tetrahydrofuran | 13:1 | ijpsjournal.com |

| γ-alkoxyallylstannane with tethered aldehyde | Lewis Acid | 2-vinyl-3-hydroxytetrahydrofuran | Good selectivity | ijpsjournal.com |

For the synthesis of this compound, a suitable oxolane precursor would be a 3-functionalized oxolane, such as 3-halooxolane or an oxolane-3-boronic acid derivative, which can then be used in coupling reactions.

Coupling Reactions of Oxolane Precursors with Quinoline Intermediates

The key step in the proposed synthesis of this compound is the formation of the C-C bond between the oxolane and quinoline rings. This can be achieved through various modern cross-coupling reactions. The quinoline intermediate would typically be a 2-halo-4-methylquinoline, which can be synthesized through established methods such as the Doebner-von Miller reaction followed by halogenation.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a versatile method for forming C-C bonds and involves the coupling of an organoboron compound with an organohalide mdpi.commdpi.com. In this context, 2-chloro-4-methylquinoline could be coupled with an oxolane-3-boronic acid or its corresponding ester. The reaction is typically carried out in the presence of a palladium catalyst, a phosphine ligand, and a base nih.gov.

Stille Coupling: The Stille reaction utilizes a palladium catalyst to couple an organotin compound with an organohalide nih.govmdpi.comacs.org. An oxolane-3-yl stannane derivative could be reacted with 2-halo-4-methylquinoline. A significant advantage of Stille coupling is the tolerance of a wide range of functional groups mdpi.com.

Negishi Coupling: This reaction involves the palladium- or nickel-catalyzed coupling of an organozinc reagent with an organohalide monash.edu. An oxolan-3-ylzinc halide could be prepared and coupled with 2-halo-4-methylquinoline. Nickel catalysts have been shown to be effective for the coupling of secondary alkylzinc reagents monash.edu.

Grignard Coupling: The coupling of Grignard reagents (organomagnesium halides) with organohalides can also be employed, often catalyzed by transition metals like nickel, palladium, or copper nih.govacs.orgnih.gov. An oxolan-3-ylmagnesium halide could be reacted with 2-halo-4-methylquinoline.

A comparison of these coupling reactions is provided in Table 2.

| Coupling Reaction | Oxolane Precursor | Quinoline Intermediate | Catalyst | Key Features |

| Suzuki-Miyaura | Oxolane-3-boronic acid/ester | 2-Halo-4-methylquinoline | Palladium | Mild conditions, commercially available reagents mdpi.commdpi.com. |

| Stille | Oxolane-3-yl stannane | 2-Halo-4-methylquinoline | Palladium | High functional group tolerance nih.govmdpi.com. |

| Negishi | Oxolan-3-ylzinc halide | 2-Halo-4-methylquinoline | Palladium or Nickel | Good for secondary alkyl groups monash.edu. |

| Grignard | Oxolan-3-ylmagnesium halide | 2-Halo-4-methylquinoline | Ni, Pd, or Cu | Readily available Grignard reagents nih.govacs.org. |

Derivatization Strategies for Structural Diversification of this compound

The structural diversification of this compound can be achieved by targeting different parts of the molecule for functionalization.

Functionalization at the Quinoline Nitrogen and Peripheral Positions

The quinoline ring offers several sites for modification. The nitrogen atom is basic and can be alkylated or oxidized to the corresponding N-oxide. The peripheral positions of the quinoline ring can undergo electrophilic or nucleophilic substitution reactions.

N-Functionalization: The lone pair of electrons on the quinoline nitrogen allows for reactions such as N-alkylation with alkyl halides to form quaternary quinolinium salts. The nitrogen can also be oxidized to an N-oxide, which can alter the reactivity of the quinoline ring, often directing functionalization to the C2 and C8 positions acs.org.

Electrophilic Substitution: The benzene (B151609) ring of the quinoline nucleus is more susceptible to electrophilic attack than the pyridine (B92270) ring. Electrophilic substitution reactions, such as nitration and sulfonation, typically occur at the C5 and C8 positions nih.govacs.org.

Nucleophilic Substitution: The pyridine ring is electron-deficient and can undergo nucleophilic substitution, particularly at the C2 and C4 positions, especially when activated by a good leaving group like a halogen. For instance, a halogen at the C2 position can be displaced by various nucleophiles.

C-H Functionalization: Modern synthetic methods allow for the direct functionalization of C-H bonds, offering a more atom-economical approach to derivatization. Transition metal-catalyzed C-H activation can be used to introduce various functional groups at different positions of the quinoline ring, with regioselectivity often controlled by directing groups nih.govrsc.orgresearchgate.net.

Modification of the Oxolane Ring

The oxolane ring can also be a target for structural modification, although it is generally less reactive than the quinoline ring.

Ring-Opening Reactions: The ether linkage in the tetrahydrofuran ring can be cleaved under certain conditions. For example, treatment with strong acids or Lewis acids can lead to ring-opening reactions, providing a route to functionalized acyclic compounds nih.govnih.govacs.orgchemistryviews.org.

Functionalization of C-H Bonds: Similar to the quinoline ring, C-H bonds on the oxolane ring can be functionalized, although this is less common. Radical reactions or transition metal-catalyzed C-H activation could potentially be used to introduce substituents on the oxolane ring.

Green Chemistry Principles in the Synthesis of this compound Analogs

The application of green chemistry principles is crucial for developing sustainable synthetic routes.

Atom Economy: Synthetic strategies should be designed to maximize the incorporation of all materials used in the process into the final product researchgate.net. Coupling reactions, for instance, are generally more atom-economical than multi-step classical syntheses that may involve protecting groups.

Use of Greener Solvents: The choice of solvent has a significant impact on the environmental footprint of a synthesis. The use of water, ethanol, or other bio-based solvents is preferred over hazardous organic solvents mdpi.commdpi.commonash.edu. For example, some quinoline syntheses have been successfully carried out in water.

Catalysis: The use of catalysts, especially heterogeneous or recyclable catalysts like nanocatalysts, can improve reaction efficiency, reduce waste, and simplify product purification acs.org. Metal-free catalytic systems are also being explored to avoid the use of toxic heavy metals.

Energy Efficiency: Employing energy-efficient techniques such as microwave or ultrasound-assisted synthesis can reduce reaction times and energy consumption nih.gov.

Use of Renewable Feedstocks: For the synthesis of the oxolane precursor, utilizing biomass-derived starting materials, such as pentoses, offers a sustainable alternative to petrochemical feedstocks nih.govnih.gov.

Spectroscopic and Structural Elucidation of 4 Methyl 2 Oxolan 3 Yl Quinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation:

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC):To establish the connectivity between atoms, 2D NMR experiments would be crucial.

COSY (Correlation Spectroscopy): Would show correlations between coupled protons, helping to piece together the spin systems within the quinoline (B57606) and oxolane rings.

HSQC (Heteronuclear Single Quantum Coherence): Would reveal one-bond correlations between protons and their directly attached carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two to three bonds, which is vital for connecting the oxolane ring to the quinoline core at the C2 position and confirming the position of the methyl group at C4.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination:

HRMS analysis would be performed to obtain a high-precision mass measurement of the molecular ion. This would allow for the unambiguous determination of the compound's molecular formula (C₁₄H₁₅NO) by comparing the experimental mass to the calculated exact mass.

Infrared (IR) Spectroscopy for Functional Group Identification:

An IR spectrum would be used to identify the characteristic vibrations of the functional groups present in the molecule. Key absorptions would be expected for the C-H bonds of the aromatic quinoline ring and the aliphatic oxolane ring, the C=N and C=C stretching vibrations of the quinoline system, and the C-O-C stretching of the ether linkage in the oxolane ring.

X-Ray Crystallography for Absolute Configuration and Solid-State Conformation:

If a suitable single crystal of the compound could be grown, X-ray crystallography would provide the most definitive structural information. This technique would determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and the absolute configuration of the stereocenter at the C3 position of the oxolane ring.

Without access to the data from these analytical techniques for 4-Methyl-2-(oxolan-3-yl)quinoline, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy. The synthesis and subsequent spectroscopic and crystallographic analysis of this specific compound are necessary to produce the detailed research findings requested in the article outline.

Chromatographic Techniques for Purity and Isomer Separation

The assessment of purity and the separation of isomers are critical steps in the characterization of newly synthesized chemical entities. For this compound, a compound featuring both a substituted quinoline core and a chiral oxolane moiety, a combination of chromatographic techniques is essential for ensuring chemical purity and for resolving its enantiomeric forms.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of organic compounds. For quinoline derivatives, reversed-phase HPLC (RP-HPLC) is frequently employed. The purity of synthesized quinoline analogues is often confirmed to be greater than 95% by HPLC analysis. asianpubs.org A typical setup for the purity analysis of a compound like this compound would involve a C18 stationary phase, which is effective for separating a wide range of non-polar to moderately polar compounds.

The mobile phase composition is a critical parameter that is optimized to achieve good separation of the main compound from any impurities or starting materials. A common mobile phase for quinoline derivatives is a gradient mixture of acetonitrile (B52724) and water. asianpubs.org The addition of a small amount of an acid, such as formic acid, to the mobile phase can improve peak shape and resolution, particularly for basic compounds like quinolines. Detection is typically carried out using a UV detector, as the quinoline ring system is strongly UV-active. For instance, a detection wavelength of 225 nm has been used for the determination of quinoline in textiles. nih.gov

A study on ciprofloxacin (B1669076), which contains a quinolone core, utilized a mobile phase of 0.07 M potassium dihydrogen phosphate (B84403) and acetonitrile (3:7, v/v) with UV detection at 230 nm for quantitative analysis. mdpi.com While specific conditions would need to be developed for this compound, these examples provide a solid starting point for method development.

Table 1: Representative HPLC Conditions for Purity Analysis of Quinoline Derivatives

| Parameter | Condition | Source |

|---|---|---|

| Column | Reversed-phase C18 | asianpubs.orgmdpi.com |

| Mobile Phase | Acetonitrile / Water (gradient) | asianpubs.org |

| 0.07 M KH2PO4 / Acetonitrile (3:7, v/v) | mdpi.com | |

| Flow Rate | 1.0 - 1.2 mL/min | asianpubs.orgmdpi.com |

| Detection | UV at 230 nm or 254 nm | asianpubs.orgmdpi.com |

| Purity Level | >95% | asianpubs.org |

Purification by Column Chromatography

For the purification of synthesized quinoline derivatives on a preparative scale, column chromatography is a widely used and effective method. Silica gel is the most common stationary phase for this purpose. The choice of eluent is crucial for successful separation. A mixture of ethyl acetate (B1210297) and n-hexane is a common eluent system for quinoline derivatives, with the ratio adjusted to achieve the desired separation. In some cases, a chloroform/methanol mixture has been used for the purification of quinoline derivatives by flash chromatography. researchgate.net

Isomer Separation by Chiral Chromatography

The presence of a chiral center in the oxolan-3-yl substituent of this compound means that the compound can exist as a pair of enantiomers. Since enantiomers have identical physical and chemical properties in an achiral environment, their separation requires a chiral environment. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for the analytical and preparative separation of enantiomers. nih.govwvu.edu

There are two main strategies for chiral separation by HPLC:

Direct Separation using Chiral Stationary Phases (CSPs): This is the most widely used method. wvu.edu The racemic mixture is passed through an HPLC column containing a chiral stationary phase. The enantiomers form transient diastereomeric complexes with the CSP, and due to the difference in the stability of these complexes, one enantiomer is retained longer than the other, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® OD, Chiralpak®), are very popular and have been successfully used for the separation of a wide range of chiral compounds, including quinoline derivatives. researchgate.netuiowa.edu The mobile phase for chiral separations on these columns is often a mixture of an alkane (like hexane (B92381) or heptane) and an alcohol (like isopropanol (B130326) or ethanol).

Indirect Separation by Derivatization: In this approach, the racemic compound is reacted with a chiral derivatizing agent to form a pair of diastereomers. youtube.com These diastereomers have different physical properties and can be separated on a standard achiral HPLC column, such as a C18 column. asianpubs.orgresearchgate.net After separation, the chiral auxiliary can be removed to yield the pure enantiomers, although this additional step can be a drawback. A study has reported the use of a quinoline-based chiral derivatizing reagent for the enantioseparation of β-blockers. researchgate.net

A normal-phase chiral HPLC method was developed for the analysis of hydroxychloroquine (B89500) enantiomers, a quinoline derivative, demonstrating the applicability of this technique for such compounds. nih.gov For the separation of the enantiomers of this compound, a screening of different chiral stationary phases and mobile phase compositions would be necessary to achieve optimal resolution.

Table 2: Representative Chiral HPLC Conditions for the Separation of Quinoline Enantiomers

| Parameter | Direct Method (CSP) | Indirect Method (Derivatization) | Source |

|---|---|---|---|

| Chiral Selector | Polysaccharide-based CSP (e.g., Chiralcel® OD) | Chiral Derivatizing Agent (e.g., L-proline based) | researchgate.netuiowa.edu |

| Column | Chiral HPLC Column | Standard C18 Column | researchgate.netuiowa.edu |

| Mobile Phase | Hexane / Isopropanol | Acetonitrile / Buffer | researchgate.net |

| Detection | UV | UV | researchgate.net |

Biological Activity Investigations of 4 Methyl 2 Oxolan 3 Yl Quinoline

Antimicrobial Efficacy Studies

No specific studies on the antibacterial, antifungal, or antiviral activity of 4-Methyl-2-(oxolan-3-yl)quinoline were identified in the available literature. General research on quinoline (B57606) derivatives has shown that this class of compounds can exhibit significant antimicrobial properties.

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

There is no specific data available on the antibacterial activity of this compound against Gram-positive and Gram-negative bacteria. The antibacterial efficacy of quinoline derivatives is a well-established field, with many compounds demonstrating potent activity. This activity is often attributed to the inhibition of bacterial DNA gyrase and topoisomerase IV, which are essential for DNA replication. However, without experimental testing of this compound, its specific antibacterial profile remains unknown.

Antifungal Activity Assessments

No studies were found that specifically assess the antifungal activity of this compound. Numerous quinoline derivatives have been synthesized and evaluated for their potential as antifungal agents, with some showing promising activity against various fungal pathogens. The mechanisms of action for antifungal quinolines can vary.

Antiviral Activity Evaluations

There is no available research on the antiviral activity of this compound. The quinoline scaffold has been explored for the development of antiviral agents, with some derivatives showing activity against viruses such as the Dengue virus, Zika virus, and human immunodeficiency virus (HIV). The specific antiviral potential of this compound has not been determined.

Anticancer and Antiproliferative Activity Research

No specific research on the anticancer and antiproliferative activities of this compound was found. Quinoline-based compounds have been extensively investigated for their potential as anticancer agents, with some derivatives showing significant cytotoxicity against various cancer cell lines.

In Vitro Cytotoxicity Profiling Against Various Cancer Cell Lines

There is no data available on the in vitro cytotoxicity of this compound against any cancer cell lines. The anticancer activity of quinoline derivatives is often linked to their ability to intercalate with DNA, inhibit topoisomerases, or modulate other cellular pathways involved in cancer cell proliferation and survival. The specific effects of this compound in this regard have not been investigated.

Investigations into Apoptosis Induction and Cell Cycle Modulation

No studies have been published regarding the ability of this compound to induce apoptosis or modulate the cell cycle in cancer cells. Many anticancer quinoline derivatives exert their effects by triggering programmed cell death (apoptosis) and causing cell cycle arrest, thereby preventing the uncontrolled division of cancer cells. Without experimental data, the potential of this compound to influence these processes remains unknown.

Antimalarial and Antiparasitic Screening

There is no specific information available in published research regarding the evaluation of this compound for its potential antimalarial or antiparasitic activities. The quinoline core is a well-established pharmacophore in antimalarial drug discovery, with famous examples like chloroquine (B1663885) and mefloquine. mdpi.com However, screening results and efficacy data for the this compound derivative have not been reported.

Other Pharmacological Activity Exploration (e.g., Anti-inflammatory)

There is a lack of published research on the anti-inflammatory properties of this compound. The broader family of quinoline compounds has been a source of interest for developing anti-inflammatory agents, with some derivatives showing activities such as inhibition of cyclooxygenase (COX) enzymes. nih.govnih.gov Nevertheless, specific investigations into the anti-inflammatory potential of this compound have not been reported.

Molecular Mechanism of Action of 4 Methyl 2 Oxolan 3 Yl Quinoline

Identification of Molecular Targets and Binding Sites

No studies identifying the specific molecular targets or binding sites of 4-Methyl-2-(oxolan-3-yl)quinoline have been found.

Elucidation of Cellular Pathways Modulated by the Compound

There is no available information on the cellular pathways that may be modulated by this compound.

Investigation of Enzyme-Ligand Interactions

Specific data regarding the interaction of this compound with any enzymes, including kinetic studies or structural analysis of enzyme-ligand complexes, is not present in the current body of scientific literature.

Studies on Interaction with Genetic Material (e.g., DNA, RNA)

No research has been published detailing any direct or indirect interactions between this compound and genetic material such as DNA or RNA.

Analysis of Receptor Binding and Activation/Inhibition Profiles

There are no available studies that have investigated the receptor binding profile of this compound or its potential role as a receptor agonist or antagonist.

Structure Activity Relationship Sar Studies of 4 Methyl 2 Oxolan 3 Yl Quinoline Analogs

Correlating Structural Modifications with Biological Potency and Selectivity

Systematic modifications of this scaffold would involve altering substituents at various positions of the quinoline (B57606) ring and the oxolane moiety. The resulting changes in biological activity, whether it be enhanced potency, improved selectivity for a particular receptor subtype, or altered pharmacokinetic properties, provide valuable insights into the pharmacophore requirements for the desired therapeutic effect.

Influence of Substitutions on the Quinoline Core of 4-Methyl-2-(oxolan-3-yl)quinoline

The quinoline core serves as the foundational scaffold, and its substitution pattern is a key determinant of the molecule's interaction with its biological target.

Impact of Substituents at the C-2, C-4, and Other Ring Positions

Substitutions at various positions on the quinoline ring can dramatically influence the biological activity of the resulting analogs.

C-2 Position: The C-2 position is critical as it bears the oxolane substituent. The nature of the linkage and the electronic properties of this substituent are pivotal. In the broader context of quinoline chemistry, modifications at the C-2 position have been shown to be sensitive to steric and electronic changes. For instance, in quinolone antibacterials, even minor substitutions like a methyl or hydroxyl group at C-2 can lead to a significant loss of activity. rsc.org This suggests that the spatial arrangement and electronic nature of the C-2 substituent are crucial for proper binding to the target.

C-4 Position: The C-4 position, occupied by a methyl group in the parent compound, is another key site for modification. The introduction of different alkyl or aryl groups at this position can modulate the compound's lipophilicity and steric profile, thereby affecting its interaction with the receptor binding pocket.

The following table summarizes the general impact of substitutions at various positions on the quinoline ring based on broader quinoline SAR studies, as specific data for this compound analogs is not available.

| Position | Type of Substituent | General Impact on Activity (in other quinoline series) |

| C-2 | Small alkyl/hydroxyl | Often detrimental to activity rsc.org |

| C-4 | Alkyl, Aryl | Modulates lipophilicity and steric interactions |

| C-7 | Chloro | Optimal for antimalarial activity in 4-aminoquinolines mdpi.com |

Role of the Methyl Group at C-4

The methyl group at the C-4 position of this compound is not merely a passive placeholder. Its presence can have a profound impact on the molecule's conformation and its interaction with the biological target. Studies on other quinoline derivatives have highlighted the importance of C-4 substitution. For instance, in some series, a methyl group at C-4 has been shown to be crucial for potent activity. In the development of certain antifungal agents, 4-methyl-2-phenylquinoline (B1606933) was identified as a highly potent compound. nih.gov

The C-4 methyl group can influence activity through several mechanisms:

Steric Effects: It can provide a critical steric interaction within the binding pocket of a receptor or enzyme, either by fitting into a specific hydrophobic pocket or by orienting the rest of the molecule for optimal binding.

Conformational Rigidity: The methyl group can restrict the rotational freedom of the C-2 substituent, locking the molecule into a more bioactive conformation.

Contribution of the Oxolan-3-yl Moiety to Activity

The oxolan-3-yl (or tetrahydrofuran-3-yl) moiety at the C-2 position is a distinguishing feature of this class of compounds. Its contribution to biological activity is multifaceted, involving factors such as its hydrogen bonding capacity, stereochemistry, and the consequences of its attachment point.

Positional Isomerism of the Oxolane Attachment

The point of attachment of the oxolane ring to the quinoline nucleus is a critical determinant of biological activity. While the parent compound is 2-(oxolan-3-yl)quinoline, analogs with the oxolane ring attached at the 2-position of the oxolane (i.e., 2-(oxolan-2-yl)quinoline) would present a different three-dimensional shape and hydrogen bonding profile.

The oxygen atom in the oxolane ring can act as a hydrogen bond acceptor. The position of this oxygen relative to the quinoline core will dictate its ability to interact with specific residues in a protein's binding site. For instance, in the 3-yl substituted isomer, the oxygen is further from the quinoline ring compared to the 2-yl isomer, which could be advantageous or disadvantageous depending on the target's topology.

Influence of Substitutions within the Oxolane Ring

Introducing substituents on the oxolane ring itself opens up another avenue for SAR exploration. The size, stereochemistry, and electronic nature of these substituents can fine-tune the molecule's properties.

Stereochemistry: The oxolan-3-yl group contains a chiral center. The (R) and (S) enantiomers could exhibit significantly different biological activities and potencies, a common phenomenon in drug-receptor interactions. One enantiomer may fit optimally into the binding site, while the other may have a weaker interaction or even bind to a different target.

Substituent Effects: Adding substituents such as methyl, hydroxyl, or fluoro groups to the oxolane ring could lead to:

Enhanced Binding: A substituent might form an additional favorable interaction with the target protein.

Altered Lipophilicity: This could affect the compound's ability to cross cell membranes and reach its target.

The following table conceptualizes potential SAR exploration within the oxolane moiety, though specific experimental data for this class of compounds is not currently available in the public domain.

| Modification | Potential Impact on Activity |

| Change attachment to oxolan-2-yl | Altered spatial orientation and hydrogen bonding potential |

| Introduction of a methyl group on the oxolane ring | Increased lipophilicity, potential for new steric interactions |

| Introduction of a hydroxyl group on the oxolane ring | Increased hydrophilicity, potential for new hydrogen bonding interactions |

| Separation of (R) and (S) enantiomers | Likely to exhibit different potencies and/or selectivities |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. In the context of this compound analogs, QSAR studies are instrumental in understanding the specific molecular features that govern their therapeutic effects, thereby guiding the design of new derivatives with enhanced potency and selectivity.

A typical QSAR study involves the calculation of a wide array of molecular descriptors for each analog. These descriptors quantify various aspects of the molecule's physicochemical properties, such as electronic, steric, and hydrophobic characteristics. For instance, electronic descriptors might include atomic charges and dipole moments, while steric descriptors could encompass molecular volume and surface area. Hydrophobicity is often quantified by the logarithm of the partition coefficient (logP).

Once these descriptors are calculated, statistical methods like Multiple Linear Regression (MLR), Principal Component Analysis (PCA), and Partial Least Squares (PLS) are employed to build a predictive model. This model takes the form of an equation that relates a selection of the most relevant descriptors to the observed biological activity. The robustness and predictive power of the QSAR model are rigorously validated using both internal and external validation techniques. A statistically significant QSAR model can then be used to predict the biological activity of novel, yet-to-be-synthesized analogs, thereby prioritizing synthetic efforts towards the most promising candidates.

For a series of quinoline derivatives, a QSAR study might reveal that the biological activity is positively correlated with the presence of an electron-withdrawing group at a specific position on the quinoline ring and negatively correlated with the steric bulk of a substituent on the oxolane ring. Such insights are invaluable for the rational design of new analogs with improved biological profiles.

Table 1: Exemplary Data for QSAR Analysis of this compound Analogs

| Compound ID | Biological Activity (IC50, µM) | LogP | Molecular Weight ( g/mol ) | Dipole Moment (Debye) |

| 1 | 0.5 | 3.2 | 227.29 | 2.5 |

| 2 | 1.2 | 3.5 | 241.32 | 2.8 |

| 3 | 0.8 | 3.1 | 226.28 | 2.4 |

| 4 | 2.5 | 4.0 | 255.35 | 3.1 |

| 5 | 0.3 | 3.3 | 245.30 | 2.6 |

Pharmacophore Development and Optimization for Enhanced Biological Profiles

A pharmacophore represents the three-dimensional arrangement of essential chemical features that a molecule must possess to interact with a specific biological target and elicit a particular response. Pharmacophore modeling is a powerful tool in drug discovery used to identify these key features and guide the design of new molecules with desired biological activities.

For this compound analogs, pharmacophore development typically begins with a set of structurally diverse compounds that have been experimentally tested for their biological activity. By analyzing the common structural motifs present in the most active compounds, a pharmacophore model can be generated. This model might consist of features such as hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups, all arranged in a specific spatial orientation.

Once a preliminary pharmacophore model is established, it can be refined and optimized. This optimization process may involve aligning the model with the known binding site of the biological target, if available, or using it to screen virtual libraries of compounds to identify new chemical scaffolds that fit the pharmacophore. The goal is to enhance the biological profile of the lead compounds by improving their potency, selectivity, and pharmacokinetic properties.

For instance, a pharmacophore model for a series of quinoline-based inhibitors might highlight the importance of a hydrogen bond acceptor at a certain distance from an aromatic ring and a hydrophobic group in a specific region of space. This information can then be used to design new analogs where these features are optimally positioned to maximize their interaction with the target protein. The newly designed compounds are then synthesized and tested, and the results are used to further refine the pharmacophore model in an iterative process of design, synthesis, and testing.

Table 2: Key Pharmacophoric Features for this compound Analogs

| Pharmacophoric Feature | Description | Importance for Activity |

| Aromatic Ring (Quinoline) | Provides a scaffold for the molecule and engages in pi-pi stacking interactions. | High |

| Hydrogen Bond Acceptor (Oxolane Oxygen) | Forms hydrogen bonds with the target protein. | High |

| Methyl Group (at position 4) | Contributes to hydrophobic interactions and may influence conformation. | Moderate |

| Substituent on Oxolane Ring | Can be modified to fine-tune potency and selectivity. | Variable |

Computational and Theoretical Investigations on 4 Methyl 2 Oxolan 3 Yl Quinoline

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a ligand, such as 4-Methyl-2-(oxolan-3-yl)quinoline, and a biological target, typically a protein or enzyme. nih.govrsc.org

In the context of quinoline (B57606) derivatives, molecular docking studies have been successfully employed to identify potential therapeutic targets. For instance, various quinoline derivatives have been docked against targets such as HIV reverse transcriptase and the retinoblastoma protein receptor, revealing key binding interactions and potential inhibitory activity. nih.govnih.gov For this compound, a similar approach would involve selecting a relevant biological target based on the desired therapeutic application. The three-dimensional structure of the target protein, often obtained from the Protein Data Bank (PDB), is used to define a binding site.

The docking process would then place the this compound molecule into this binding site in various conformations and orientations. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction. nih.gov The results would provide insights into the binding energy and the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the target protein. This information is invaluable for understanding the potential mechanism of action and for designing more potent analogs.

Table 1: Example of Molecular Docking Data for a Quinoline Derivative

| Target Protein (PDB ID) | Ligand | Docking Score (kcal/mol) | Interacting Residues | Reference |

| HIV Reverse Transcriptase (4I2P) | Compound 4 (a quinoline derivative) | -10.675 | Not Specified | nih.gov |

| Retinoblastoma Protein Receptor (2R7G) | Sodium salt of 3-(4-methyl-2-oxo-2-H-quinoline-7-yloxy)-3-phenylacrylic acid | Not Specified | Not Specified | nih.gov |

| Cyclin D-1 Receptor (2R3I) | Sodium salt of 3-(4-methyl-2-oxo-2-H-quinoline-7-yloxy)-3-phenylacrylic acid | Not Specified | Not Specified | nih.gov |

Quantum Chemical Calculations

Quantum chemical calculations, such as Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) analysis, and Molecular Electrostatic Potential (MEP) mapping, provide a deeper understanding of the electronic structure and reactivity of a molecule. nih.govnih.gov

Density Functional Theory (DFT)

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov For this compound, DFT calculations could be used to optimize its molecular geometry and to calculate various properties such as vibrational frequencies, which can be compared with experimental data from techniques like FTIR and Raman spectroscopy. nih.gov Such calculations have been performed on related quinoline derivatives to confirm their structures and to analyze their electronic properties. nih.govresearchgate.netmdpi.com

Frontier Molecular Orbital (FMO) Analysis

FMO theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule. youtube.comwikipedia.org The energy and shape of these orbitals are crucial for determining a molecule's reactivity. The HOMO is associated with the ability to donate electrons, indicating nucleophilic character, while the LUMO is associated with the ability to accept electrons, indicating electrophilic character. youtube.com The energy gap between the HOMO and LUMO is an important indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net For this compound, FMO analysis would predict its reactive sites and its potential to participate in chemical reactions.

Molecular Electrostatic Potential (MEP) Mapping

MEP maps provide a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). researchgate.netchemrxiv.org These maps are useful for predicting how a molecule will interact with other molecules, particularly in biological systems where electrostatic interactions play a key role in molecular recognition. researchgate.net For this compound, an MEP map would identify the electrophilic and nucleophilic sites, which is critical for understanding its interactions with biological targets.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

Molecular dynamics simulations are a computational method for studying the physical movement of atoms and molecules over time. MD simulations can provide detailed information about the conformational flexibility of this compound and the stability of its complex with a biological target.

By simulating the ligand-protein complex in a solvated environment that mimics physiological conditions, MD simulations can assess the stability of the binding pose predicted by molecular docking. The simulation tracks the trajectory of the ligand within the binding site, and analysis of this trajectory can reveal whether the ligand remains stably bound or if it dissociates. This provides a more dynamic and realistic picture of the binding event than static docking. Furthermore, MD simulations can be used to study the conformational changes that may occur in both the ligand and the protein upon binding.

In Silico Screening and Virtual Library Design for Novel Analogs

In silico screening and virtual library design are powerful strategies for discovering novel and more potent analogs of a lead compound like this compound. nih.govrug.nl

Virtual Library Design

Starting with the core structure of this compound, a virtual library of analogs can be generated by systematically modifying its functional groups. For example, different substituents could be added to the quinoline ring or the oxolane moiety. This process can create a large and diverse set of virtual compounds for further evaluation. afjbs.comrsc.org

In Silico Screening

The designed virtual library can then be screened in silico using high-throughput virtual screening (HTVS) methods. This typically involves docking each compound in the library against a specific biological target and ranking them based on their predicted binding affinities. researchgate.net This process allows for the rapid identification of promising candidates for synthesis and experimental testing, significantly accelerating the drug discovery process. nih.gov

Cheminformatics Approaches for Predictive Modeling

Cheminformatics involves the use of computational methods to analyze chemical data. For this compound and its analogs, cheminformatics approaches can be used to develop predictive models for various properties.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. nih.gov By calculating a set of molecular descriptors (e.g., physicochemical properties, topological indices) for a library of quinoline derivatives with known activities, a QSAR model can be built. This model can then be used to predict the activity of new, untested compounds like this compound and its analogs. Such models have been developed for quinoline derivatives to predict their potential as c-MET kinase inhibitors. nih.gov

ADMET Prediction

Cheminformatics tools can also be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. These predictions are crucial in the early stages of drug development to identify candidates with favorable pharmacokinetic and safety profiles, thereby reducing the likelihood of late-stage failures.

Future Directions and Advanced Research Applications of 4 Methyl 2 Oxolan 3 Yl Quinoline

Design and Synthesis of Next-Generation Analogs with Tailored Biological Activities

The synthetic versatility of the quinoline (B57606) core allows for the creation of a vast number of structurally diverse derivatives. nih.govresearchgate.net Future research will likely focus on the rational design and synthesis of next-generation analogs of 4-Methyl-2-(oxolan-3-yl)quinoline to enhance its biological efficacy and target specificity. Structure-activity relationship (SAR) studies will be pivotal in this endeavor, guiding the modification of the molecule to improve its therapeutic properties. nih.govresearchgate.net

Key areas for modification could include:

Substitution on the Quinoline Ring: Introducing various functional groups at different positions of the quinoline ring can significantly influence the compound's activity. nih.gov For instance, the presence of a fluorine atom at the C6 position has been shown to improve the activity of some quinoline-4-ones. mdpi.com

Modification of the Oxolane Ring: Altering the oxolane (tetrahydrofuran) moiety could impact the compound's solubility, metabolic stability, and interaction with biological targets.

Stereochemistry: The stereochemistry of the oxolane ring attachment and any other chiral centers can have a profound effect on biological activity. researchgate.net

The synthesis of these new analogs will likely employ both classical methods, such as the Skraup and Doebner-von Miller reactions, and more modern, efficient techniques like transition-metal-catalyzed cross-coupling reactions. nih.govnih.gov

Exploration of Novel Biological Targets and Therapeutic Areas

Quinoline derivatives have a well-documented history of diverse pharmacological activities, including antimalarial, antibacterial, anticancer, and antiviral properties. nih.govnih.govmdpi.com While the specific biological targets of this compound may not be extensively studied, the broader quinoline class offers a treasure trove of potential applications.

Future research should aim to identify novel biological targets for this compound and its analogs. High-throughput screening campaigns against various enzymes, receptors, and cell lines can uncover new therapeutic opportunities. researchgate.net Some promising areas for exploration include:

Anticancer Activity: Many quinoline-based compounds have shown potent anticancer activity by inhibiting targets like tyrosine kinases, tubulin polymerization, and DNA repair mechanisms. nih.govnih.govresearchgate.net Novel analogs could be evaluated for their efficacy against a panel of cancer cell lines. mdpi.com

Neurodegenerative Diseases: Given the role of certain quinoline derivatives as acetylcholinesterase inhibitors, exploring the potential of this compound in the context of Alzheimer's disease could be a fruitful avenue. nih.gov

Infectious Diseases: The quinoline scaffold is the basis for several antimalarial and antibacterial drugs. nih.govyoutube.com New derivatives could be tested against drug-resistant strains of bacteria and parasites.

Inflammatory Diseases: Recent studies have shown that some quinoline analogs can inhibit the NLRP3 inflammasome, suggesting a role in treating inflammatory conditions. nih.gov

Development of Advanced Analytical Methodologies for Detection and Quantification

As research into this compound and its analogs progresses, the need for sensitive and specific analytical methods for their detection and quantification will become critical. These methods are essential for pharmacokinetic studies, metabolic profiling, and quality control.

Advanced analytical techniques that could be developed and optimized include:

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating and quantifying compounds in complex mixtures. youtube.com Reversed-phase HPLC methods could be developed for the routine analysis of this compound. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives, GC-MS can provide both quantitative data and structural information. youtube.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry, making it ideal for detecting trace amounts of the compound and its metabolites in biological samples. youtube.comsielc.com

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used for the identification and structural characterization of the compound and its analogs by analyzing the vibrational energies of their functional groups. youtube.com

| Analytical Technique | Application for this compound |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification in various matrices. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile derivatives and structural elucidation. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Trace-level detection in biological fluids and metabolite identification. |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Structural confirmation and identification of functional groups. |

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development. nih.govmdpi.com These computational tools can accelerate the identification of promising drug candidates and optimize their properties.

For this compound, AI and ML can be applied in several ways:

Predictive Modeling: ML algorithms can be trained on existing data for quinoline derivatives to predict the biological activity, toxicity, and pharmacokinetic properties of new, virtual analogs. mdpi.commdpi.com This allows for the in-silico screening of large compound libraries, saving time and resources.

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties based on the quinoline scaffold. azoai.com For instance, a Medical Generative Adversarial Network (MedGAN) has been successfully used to generate novel quinoline-based molecules. azoai.com

Reaction Optimization: Machine learning can be used to optimize the synthetic routes for this compound and its analogs, leading to higher yields and more environmentally friendly processes. mdpi.combohrium.com

Target Identification: AI can analyze vast biological datasets to identify potential new targets for this class of compounds. mdpi.com

Potential Applications in Material Science and Chemical Biology (e.g., Chemo-sensors, Probes)

Beyond their therapeutic potential, quinoline derivatives also have promising applications in material science and chemical biology. ecorfan.org The unique photophysical properties of the quinoline ring make it an attractive scaffold for the development of functional materials and tools for biological research. ecorfan.org

Future research could explore the following applications for this compound and its derivatives:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.